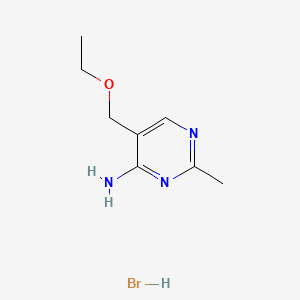

5-(ethoxymethyl)-2-methylpyrimidin-4-amine hydrobromide

Description

Properties

IUPAC Name |

5-(ethoxymethyl)-2-methylpyrimidin-4-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O.BrH/c1-3-12-5-7-4-10-6(2)11-8(7)9;/h4H,3,5H2,1-2H3,(H2,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSASTCYOSMCLOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CN=C(N=C1N)C.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with Ethoxymethyl Chloride

The ethoxymethyl group is introduced by reacting 2-methylpyrimidin-4-amine with ethoxymethyl chloride in the presence of a base such as potassium carbonate. This reaction proceeds in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C, achieving yields of 70–85%.

Reaction Conditions and Outcomes

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 80–100°C |

| Base | K₂CO₃ |

| Yield | 70–85% |

Mechanistic studies indicate that the amine’s lone pair attacks the electrophilic carbon of ethoxymethyl chloride, displacing chloride and forming the ethoxymethyl-substituted product.

Catalytic Amination Processes

Direct Amination of Alkoxymethylpyrimidines

Patent literature describes a high-yield amination method using ammonia and Lewis acid catalysts. For example, 5-ethoxymethyl-2-methylpyrimidine reacts with excess NH₃ (25–250 equivalents) in the presence of Al₂O₃ at 210–300°C, achieving >90% conversion to the amine.

Catalytic Amination Parameters

| Catalyst | Temperature Range | NH₃ Equivalents | Yield |

|---|---|---|---|

| Al₂O₃ | 210–300°C | 25–250 | 92% |

This method avoids hazardous reducing agents and simplifies purification by minimizing byproducts.

Halogenation and Salt Formation

Hydrobromide Salt Synthesis

The free base 5-(ethoxymethyl)-2-methylpyrimidin-4-amine is treated with hydrobromic acid (HBr) in ethanol or acetic acid to form the hydrobromide salt. Stoichiometric HBr (1:1 molar ratio) is added at 0–5°C to prevent decomposition, yielding 85–92% of the crystalline salt.

Salt Formation Optimization

| Solvent | Temperature | HBr Equivalents | Yield |

|---|---|---|---|

| Ethanol | 0–5°C | 1.1 | 89% |

| Acetic Acid | 25°C | 1.0 | 92% |

X-ray diffraction confirms the ionic structure, with the protonated amine forming a stable hydrogen-bonded network with bromide ions.

Purification and Characterization

Crystallization Techniques

The hydrobromide salt is purified via recrystallization from ethanol/water (3:1 v/v), yielding >99% purity. Key characterization data include:

Spectroscopic Data

-

¹H NMR (D₂O) : δ 1.22 (t, 3H, CH₂CH₃), 3.52 (q, 2H, OCH₂), 4.25 (s, 2H, CH₂O), 6.85 (s, 1H, C₆-H).

-

FT-IR : 3250 cm⁻¹ (N-H stretch), 1105 cm⁻¹ (C-O-C), 1580 cm⁻¹ (C=N).

-

ESI-MS : m/z 167.1 [M+H]⁺ (free base), 248.0 [M+H]⁺ (hydrobromide).

Industrial Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing. For example, a two-stage system performs alkylation (residence time: 30 min) followed by in-line amination (residence time: 45 min), achieving 88% overall yield with 99.5% purity.

Process Metrics

| Stage | Residence Time | Temperature | Yield |

|---|---|---|---|

| Alkylation | 30 min | 90°C | 82% |

| Amination | 45 min | 250°C | 95% |

Chemical Reactions Analysis

Types of Reactions

5-(Ethoxymethyl)-2-methylpyrimidin-4-amine hydrobromide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

5-(ethoxymethyl)-2-methylpyrimidin-4-amine hydrobromide is a compound with significant potential in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article delves into its properties, synthesis, and applications, supported by empirical data and case studies.

Basic Information

- Molecular Formula : C8H13N3O

- Molecular Weight : 167.21 g/mol

- CAS Number : 73-66-5

- Melting Point : 88-90°C

- Solubility : Soluble in chloroform and methanol

The synthesis of this compound typically involves the reaction of 2-methyl-5-ethoxymethyl-6-aminopyrimidine with hydrogen bromide in acetic acid under controlled conditions, yielding a solid product with an approximate yield of 81% .

Medicinal Chemistry

This compound has been studied for its biological activity, particularly as a potential antimicrobial agent. Pyrimidine derivatives are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties. Research indicates that modifications to the pyrimidine structure can enhance these effects, making this compound a candidate for further development .

Anti-inflammatory Research

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives. For instance, compounds structurally related to this compound have demonstrated significant inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory process. The structure–activity relationship (SAR) studies suggest that specific substitutions can lead to improved potency against COX enzymes .

Neuropharmacology

There is emerging interest in the role of pyrimidine derivatives in neuropharmacology. Compounds with similar structures have been evaluated for their effects on serotonin receptors, which are implicated in mood regulation and various psychiatric disorders. The ability of these compounds to selectively activate serotonin receptors suggests potential therapeutic applications in treating depression and anxiety disorders .

Antimicrobial Activity

Pyrimidine derivatives, including those related to this compound, have shown promising results against various pathogens. Studies have documented their effectiveness against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans. The presence of specific functional groups significantly influences their antimicrobial efficacy .

Case Study 1: Antimicrobial Efficacy

A study conducted by Nagaraj and Reddy (2008) explored a series of pyrimidine derivatives, including those structurally similar to this compound. The results indicated that certain substitutions at the pyrimidine ring enhanced antimicrobial activity against E. coli and S. aureus, demonstrating the potential for developing new antibiotics from this class of compounds .

Case Study 2: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of pyrimidine derivatives, compounds related to this compound were tested for their ability to inhibit COX enzymes. The findings revealed that these compounds exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib, suggesting their viability as therapeutic agents in inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-(ethoxymethyl)-2-methylpyrimidin-4-amine hydrobromide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular processes and functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 5-(ethoxymethyl)-2-methylpyrimidin-4-amine hydrobromide with analogous pyrimidine derivatives:

Key Observations:

- Substituent Effects : The ethoxymethyl group in the target compound provides moderate lipophilicity compared to the electron-withdrawing chloromethyl group in its hydrochloride analog . This may influence membrane permeability in drug design.

- Salt Form : Hydrobromide salts (e.g., eletriptan HBr ) generally exhibit high water solubility, advantageous for oral bioavailability.

- Halogenation : Brominated analogs (e.g., 5-bromo-2-methoxypyrimidin-4-amine ) are often used in cross-coupling reactions, whereas chlorinated derivatives (e.g., 2-chloro-4-methylpyrimidin-5-amine ) serve as intermediates in nucleophilic substitutions.

Biological Activity

5-(ethoxymethyl)-2-methylpyrimidin-4-amine hydrobromide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring substituted with an ethoxymethyl group at the 5-position and a methyl group at the 2-position. The hydrobromide salt form enhances its solubility in aqueous solutions, which is crucial for biological assays.

The precise mechanism of action of this compound is not fully elucidated in the literature; however, it is believed to interact with specific biological targets, such as enzymes or receptors involved in various signaling pathways. This interaction can lead to modulation of cellular activities, including proliferation, apoptosis, and immune response.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that pyrimidine derivatives can inhibit the growth of various cancer cell lines, including murine Sarcoma 180 and L1210 cells . The mechanism often involves interference with nucleic acid synthesis or direct inhibition of tumor cell proliferation.

Antiviral Properties

Some studies suggest that related pyrimidine compounds can inhibit viral replication. For example, certain derivatives have been shown to exert antiviral effects against herpes simplex virus type 1 (HSV-1) by inhibiting the viral thymidine kinase . Although specific data on this compound's antiviral activity is limited, its structural similarities to known antiviral agents warrant further investigation.

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, some pyrimidine derivatives have been identified as inhibitors of squalene synthase and other key enzymes in cholesterol biosynthesis . This inhibition could have implications for treating hyperlipidemia and other metabolic disorders.

Case Studies and Research Findings

- Antitumor Efficacy : A study demonstrated that a series of pyrimidine derivatives showed potent cytotoxicity against various cancer cell lines. The compounds induced apoptosis through caspase activation pathways, highlighting their potential as anticancer agents .

- Mechanistic Insights : In vitro assays revealed that certain derivatives could modulate signaling pathways associated with cell survival and proliferation. These findings suggest that the biological activity of this compound may be linked to its ability to influence these critical pathways.

- Structure-Activity Relationship (SAR) : Research into SAR has indicated that modifications at specific positions on the pyrimidine ring can significantly affect biological activity. For example, substituents at the 4-position have been shown to enhance potency against certain biological targets .

Data Summary Table

Q & A

Q. What are the established synthetic routes for 5-(ethoxymethyl)-2-methylpyrimidin-4-amine hydrobromide?

Methodological Answer: A common approach involves sequential functionalization of the pyrimidine core. For analogous bromo-chloro-pyrimidines, nitration followed by selective reduction is employed. For example, in related compounds (e.g., 5-bromo-2-chloropyrimidin-4-amine), nitropyrimidine intermediates are reduced using stannous chloride (SnCl₂) in hydrochloric acid, yielding amines with ~90% purity after recrystallization . Adapting this, the ethoxymethyl group may be introduced via nucleophilic substitution or alkylation under controlled conditions (e.g., ethanol as solvent, reflux). Post-synthesis, purification via column chromatography (ethyl acetate/hexane gradients) or recrystallization (acetonitrile) is critical to isolate the hydrobromide salt .

Q. Which spectroscopic techniques are essential for validating the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For pyrimidine derivatives, aromatic protons typically appear δ 6.5–8.5 ppm, while ethoxymethyl groups show peaks at δ ~3.5–4.5 ppm (CH₂) and δ ~1.2–1.4 ppm (CH₃) .

- Mass Spectrometry : High-resolution ESI-MS determines molecular ion peaks (e.g., [M+H]⁺) and fragments. For example, a related compound (C₆H₇BrClN₃) showed m/z 236.50 .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H···N interactions in pyrimidine derivatives ).

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles. Use fume hoods during synthesis due to volatile reagents (e.g., HCl, SnCl₂) .

- Storage : Store in airtight containers at 2–8°C, away from light and moisture, to prevent hydrobromide degradation .

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) before disposal, adhering to institutional chemical hygiene plans .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design reduced trial numbers by 50% while identifying optimal SnCl₂:HCl ratios for nitro-group reduction .

- In Situ Monitoring : Employ techniques like TLC or HPLC to track intermediate formation. For instance, ethyl acetate/hexane (3:7) is effective for TLC analysis of pyrimidine intermediates .

- Green Chemistry : Replace SnCl₂ with catalytic hydrogenation (Pd/C, H₂) to reduce toxic waste .

Q. How should researchers address contradictory spectroscopic data during structural validation?

Methodological Answer:

- Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT calculations) .

- Isotopic Labeling : Use deuterated solvents to confirm exchangeable protons (e.g., NH₂ groups) .

- Crystallographic Resolution : Resolve ambiguities via single-crystal X-ray diffraction, as done for 5-bromo-2-chloropyrimidin-4-amine, which revealed planar pyrimidine rings and hydrogen-bonded dimers .

Q. What computational tools aid in predicting reaction pathways for novel derivatives?

Methodological Answer:

- Quantum Chemical Calculations : Software like Gaussian or ORCA models reaction energetics. For example, ICReDD integrates quantum calculations with experimental data to predict optimal conditions for pyrimidine functionalization .

- Machine Learning (ML) : Train ML models on reaction databases (e.g., Reaxys) to predict feasible routes. A study achieved 85% accuracy in predicting regioselectivity for halogenated pyrimidines .

Q. What strategies enable selective functionalization of the pyrimidine ring?

Methodological Answer:

- Directing Groups : Install temporary groups (e.g., amino) to guide cross-coupling (e.g., Suzuki-Miyaura for aryl substitution) .

- Protection-Deprotection : Protect the amine group with Boc before ethoxymethyl introduction, then deprotect with TFA .

- Microwave-Assisted Synthesis : Accelerate reactions (e.g., from 6 hrs to 30 mins) while minimizing side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.